REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[N:4]=[CH:5][C:6]2[CH:12]=[CH:11][NH:10][C:9](=O)[C:7]=2[N:8]=1.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:9]1[C:7]2[N:8]=[C:3]([S:2][CH3:1])[N:4]=[CH:5][C:6]=2[CH:12]=[CH:11][N:10]=1
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Name
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|
Quantity
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1.47 g
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Type
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reactant
|
Smiles
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CSC=1N=CC2=C(N1)C(NC=C2)=O
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Name
|
|
Quantity
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70 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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partitioned between EtOAc and saturated aqueous NaHCO3 solution
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc
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Type
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WASH
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Details
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the combined organic layers were washed with water and brine
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
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Type
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WASH
|
Details
|
eluting with 0 to 20% EtOAc in cyclohexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C1N=C(N=C2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |